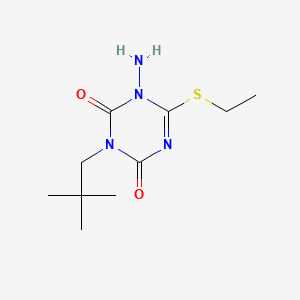
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique substituents, including an amino group, a dimethylpropyl group, and an ethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The amino, dimethylpropyl, and ethylthio groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.
1,3,5-Triazine-2,4(1H,3H)-dione, 1-amino-3-(2,2-dimethylpropyl)-6-(propylthio)-: Similar structure but with a propylthio group instead of an ethylthio group.
Uniqueness
The uniqueness of 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
78168-93-1 |
|---|---|
Molecular Formula |
C10H18N4O2S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-amino-3-(2,2-dimethylpropyl)-6-ethylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H18N4O2S/c1-5-17-8-12-7(15)13(6-10(2,3)4)9(16)14(8)11/h5-6,11H2,1-4H3 |
InChI Key |
KOKBUARVIJVMMM-UHFFFAOYSA-N |
SMILES |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
Canonical SMILES |
CCSC1=NC(=O)N(C(=O)N1N)CC(C)(C)C |
Key on ui other cas no. |
78168-93-1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














